molecular formula C20H21F2NO4S B1396891 Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate CAS No. 1218794-32-1

Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate

Cat. No.: B1396891
CAS No.: 1218794-32-1
M. Wt: 409.4 g/mol
InChI Key: ZKOCGWBGXFLMAX-UHFFFAOYSA-N
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Description

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate is a complex organic compound with the molecular formula C20H21F2NO4S and a molecular weight of 409.4 g/mol. This compound is characterized by the presence of a biphenyl group substituted with fluorine atoms, a sulfonamide group, and a cyclohexane carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl compound is first fluorinated at the 2’ and 4’ positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the esterification of the cyclohexane carboxylic acid with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The biphenyl and cyclohexane groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(biphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    Methyl 4-(2’,4’-difluorobiphenyl-4-ylamino)trans-cyclohexanecarboxylate: Similar structure but with an amino group instead of a sulfonamide group, leading to different chemical and biological properties.

Uniqueness

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate is unique due to the presence of both fluorine atoms and a sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[4-(2,4-difluorophenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c1-27-20(24)14-2-7-16(8-3-14)23-28(25,26)17-9-4-13(5-10-17)18-11-6-15(21)12-19(18)22/h4-6,9-12,14,16,23H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOCGWBGXFLMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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